3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure, which includes a chloro-nitrophenyl group and a methoxymethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common synthetic route includes the reaction of 4-chloro-3-nitrophenol with methoxymethylamine under acidic conditions to form the oxadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its chemical properties may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pesticides, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
4-Chloro-3-nitrophenol
5-(Methoxymethyl)-1,2,4-oxadiazole
Other chloro-nitrophenyl derivatives
Uniqueness: 3-(4-Chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct chemical structure and reactivity profile make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c1-17-5-9-12-10(13-18-9)6-2-3-7(11)8(4-6)14(15)16/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZWNFJZTROYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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